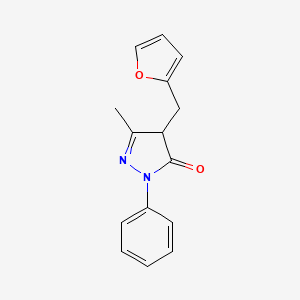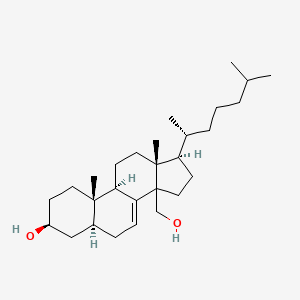![molecular formula C18H28O10S4 B1204996 pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate CAS No. 66397-14-6](/img/structure/B1204996.png)
pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate is a complex organic compound characterized by multiple sulfanylacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the sulfanylacetyl groups: This can be achieved by reacting a suitable thiol with an acyl chloride under basic conditions.
Attachment to the propyl backbone: The sulfanylacetyl groups are then attached to a propyl backbone through esterification reactions.
Final assembly: The final compound is assembled by linking the intermediate products through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to maximize yield and purity. The use of catalysts and solvents would be optimized to ensure efficient reactions and easy purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pentanedial moiety can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Used in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester groups can undergo hydrolysis, releasing active intermediates that can participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanedial: A simpler aldehyde with fewer reactive sites.
2,2-bis[(2-sulfanylacetyl)oxymethyl]propane: Lacks the pentanedial moiety, making it less reactive.
3-(2-sulfanylacetyl)oxypropyl acetate:
Uniqueness
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate is unique due to its multiple reactive sites, allowing it to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66397-14-6 |
|---|---|
Molekularformel |
C18H28O10S4 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate |
InChI |
InChI=1S/C13H20O8S4.C5H8O2/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25;6-4-2-1-3-5-7/h22-25H,1-8H2;4-5H,1-3H2 |
InChI-Schlüssel |
HLGMGUUFYRIXGQ-UHFFFAOYSA-N |
SMILES |
C(CC=O)CC=O.C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
Kanonische SMILES |
C(CC=O)CC=O.C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
Key on ui other cas no. |
66397-14-6 |
Synonyme |
polymercaptal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)







